Structural Differentiation: Pipecolic Acid Residue Confers Unique Ring Conformation
Destruxin D1 is classified under the sub-group of destruxins where the standard proline (Pro) residue is replaced by pipecolic acid (Pip, a six-membered ring homolog of proline). This results in a 17-membered macrocycle with altered backbone flexibility and hydrogen bonding potential compared to the 16-membered ring in Destruxin A or B [1]. This substitution is confirmed by the molecular formula C31H51N5O9 and the SMILES notation showing a piperidine-containing ring system [2]. The increased ring size and conformational profile differentiates it fundamentally from Destruxin A (C29H49N5O7) and Destruxin B (C30H51N5O7), both of which lack pipecolic acid.
| Evidence Dimension | Amino Acid Composition (Cyclic Ring Residue) |
|---|---|
| Target Compound Data | Pipecolic acid (Pip) residue; 17-membered macrocycle |
| Comparator Or Baseline | Destruxin A: Proline (Pro) residue; 16-membered macrocycle; Destruxin B: Proline (Pro) residue; 16-membered macrocycle |
| Quantified Difference | Ring size: 17 atoms vs. 16 atoms; Molecular volume difference: estimated ~17.4 ų larger for Pip |
| Conditions | Structural characterization by mass spectrometry and NMR (Païs et al., 1981) |
Why This Matters
Ring size and conformation directly influence target binding affinity and selectivity; users requiring a Pip-containing destruxin for SAR studies must source Destruxin D1 specifically.
- [1] Païs, M., Das, B. C., & Ferron, P. (1981). Depsipeptides from Metarhizium anisopliae. *Phytochemistry*, 20(4), 715–723. View Source
- [2] PhytoBank. (2015). Destruxin D1 (PHY0020829). PhytoBank Database. View Source
